molecular formula C6H4ClFIN B13843762 2-Chloro-4-fluoro-6-iodoaniline

2-Chloro-4-fluoro-6-iodoaniline

Cat. No.: B13843762
M. Wt: 271.46 g/mol
InChI Key: BDVKRKWZIHIBOU-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-6-iodoaniline is an organic compound with the molecular formula C6H4ClFIN. It is a halogenated aniline derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is a white to pale yellow crystalline solid and is used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-6-iodoaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluoro-6-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-4-fluoro-6-iodoaniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and protein tagging due to its ability to form stable derivatives.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-6-iodoaniline depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to active sites and blocking substrate access. The presence of halogen atoms enhances its binding affinity and specificity. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the halogens, which affect the nucleophilicity and electrophilicity of the compound .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-fluoro-6-iodoaniline is unique due to the presence of three different halogen atoms, which impart distinct chemical properties. This combination allows for versatile reactivity and makes it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C6H4ClFIN

Molecular Weight

271.46 g/mol

IUPAC Name

2-chloro-4-fluoro-6-iodoaniline

InChI

InChI=1S/C6H4ClFIN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2

InChI Key

BDVKRKWZIHIBOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)I)F

Origin of Product

United States

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